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molecular formula C10H12ClNO4 B2818886 Dimethyl 5-aminoisophthalate hydrochloride CAS No. 185457-33-4

Dimethyl 5-aminoisophthalate hydrochloride

Cat. No. B2818886
M. Wt: 245.66
InChI Key: BITSMTARJGEBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05807688

Procedure details

A solution of 4-nitrophenylisocyanate (2.17 g, 12.83 mmol) in anhydrous DCM (15 ml) was added dropwise to a stirred suspension of dimethyl 5-aminoisophthalate (7.23) (2.71 g, 12.83 mmol) in DCM (35 ml). The reaction mixture was stirred for 1 h under an inert atmosphere after which it was diluted with ethyl acetate (100 ml) to dissolve a yellow precipitate which had formed during the reaction. This gave a yellow solution which formed a white precipitate on addition of water (30 ml). The precipitate was collected by filtration, repeatedly washed with water, and dried under reduced pressure. This gave a white solid which was recrystallised from acetone/petrol 40-60 to give the title compound 7.67 as a white powder (2.53 g, 53%). M.p. 193°-195° C.; m/z (+EI) 748 (5%, 2M+H+), 374 (100%, M+H+), 373 (32%, M), 342 (35%, M+H+-OMe); δH (250 MHz, d6 -DMSO) 3.85 (s, 6H, 2×OCH3), 7.70 (2H, d, J 7.5 Hz, 2×Ar--H), 8.10 (1H, s, Ar--H), 8.25 (2H, d, J 7.5 Hz, 2×Ar--H) 8.40 (2H, s, Ar--H), 9.50 (1H, s, NH), 9.55 (1H, s, NH); δC (62.5 MHz, CD3OD) 52.96. 118.28, 123.40, 123.65, 131.13, 140.65, 141.73, 146.43, 152.41, 165.74; RF 0.19 [DCM/methanol (95:5)].
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[NH2:14][C:15]1[CH:16]=[C:17]([C:25]([O:27][CH3:28])=[O:26])[CH:18]=[C:19]([CH:24]=1)[C:20]([O:22][CH3:23])=[O:21].O>C(Cl)Cl.C(OCC)(=O)C>[CH3:28][O:27][C:25]([C:17]1[CH:16]=[C:15]([NH:14][C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[O:12])[CH:24]=[C:19]([C:20]([O:22][CH3:23])=[O:21])[CH:18]=1)=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Name
Quantity
2.71 g
Type
reactant
Smiles
Cl.NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h under an inert atmosphere after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve a yellow precipitate which
CUSTOM
Type
CUSTOM
Details
had formed during the reaction
CUSTOM
Type
CUSTOM
Details
This gave a yellow solution which
CUSTOM
Type
CUSTOM
Details
formed a white precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
repeatedly washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
This gave a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from acetone/petrol 40-60

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C=C(C1)C(=O)OC)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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